5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of a thiazole ring fused with a triazole ring, along with a piperidine and phenyl group
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-8-13(2)10-21(9-12)15(14-6-4-3-5-7-14)16-17(23)22-18(24-16)19-11-20-22/h3-7,11-13,15,23H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYLWOLRGDBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and triazole rings separately, followed by their fusion and subsequent functionalization with the piperidine and phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors might also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Biological Activity
The compound 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole class of compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and underlying mechanisms.
- Molecular Formula : C22H24N4O2S
- Molecular Weight : 408.5 g/mol
- CAS Number : 1008386-94-4
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives for their activity against bacterial and fungal strains, certain compounds demonstrated promising results:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Cpd 10 | 8 | Streptococcus mutans |
| Cpd 11 | 16 | Candida albicans |
| Cpd 37 | 8 | Streptococcus mutans |
These findings suggest that modifications in the structure of thiazolo[3,2-b][1,2,4]triazoles can enhance their antimicrobial efficacy. Specifically, the presence of the dimethylpiperidine moiety appears to contribute to increased activity against certain pathogens .
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. In vitro studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism is thought to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated anti-inflammatory properties in several experimental models. The compounds were shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models . This suggests a potential therapeutic application in inflammatory diseases.
The biological activities of thiazolo[3,2-b][1,2,4]triazoles are largely attributed to their ability to interact with specific biological targets:
- Antimicrobial Mechanism : The interaction with bacterial fatty acid biosynthesis pathways is crucial. Compounds such as Cpd 10 were found to bind effectively to the FabI enzyme in Staphylococcus aureus, inhibiting its function and thereby disrupting bacterial growth .
- Anticancer Mechanism : The anticancer effects are linked to the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways play significant roles in regulating cell survival and proliferation .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of several thiazolo[3,2-b][1,2,4]triazole derivatives against a panel of bacterial and fungal strains. The study utilized a microdilution method to determine Minimum Inhibitory Concentrations (MICs). Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria such as E. coli and S. aureus, highlighting their potential as new antimicrobial agents .
Study on Anticancer Properties
Another study focused on the anticancer effects of thiazolo[3,2-b][1,2,4]triazole derivatives on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that these compounds significantly inhibited cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with these compounds .
Q & A
Q. What are the standard synthetic protocols for 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis involves multi-step organic reactions, typically including:
- Precursor preparation : Reacting substituted phenylmethyl derivatives with triazole-thiazole precursors.
- Cyclization : Using reagents like diethyl oxalate or sodium hydride in solvents such as toluene or DMF to form the fused thiazolo-triazole core .
- Purification : Recrystallization from solvent mixtures (e.g., DMF:EtOH 1:1) or column chromatography .
- Characterization : Confirmation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound validated?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions and stereochemistry.
- X-ray crystallography : For resolving 3D conformation and bond angles .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended for this compound?
Common assays include:
- Enzyme inhibition : Testing against targets like 14-α-demethylase (PDB: 3LD6) using molecular docking to predict binding affinity .
- Cytotoxicity : Cell viability assays (e.g., MTT) on cancer cell lines to evaluate antiproliferative activity .
- Anti-inflammatory activity : COX-2 inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Temperature : Controlled heating (e.g., reflux in ethanol at 80°C) to avoid side reactions .
- Catalysts : Triethylamine or palladium-based catalysts for coupling reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Q. What methodologies are used to study the mechanism of action against biological targets?
Advanced approaches involve:
- Molecular docking : Predicting binding modes with enzymes (e.g., 14-α-demethylase) using software like AutoDock Vina .
- Site-directed mutagenesis : Validating target interactions by mutating key amino acids in the enzyme active site .
- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics .
Q. How can contradictory data in biological activity be resolved?
Strategies include:
- Purity analysis : HPLC or LC-MS to rule out impurities affecting results .
- Stereochemical evaluation : Chiral HPLC or X-ray crystallography to confirm enantiomer-specific activity .
- Pharmacokinetic profiling : Assessing bioavailability and metabolic stability in vitro (e.g., liver microsome assays) .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
- ADMET prediction : Software like SwissADME or ADMETLab 2.0 to estimate solubility, permeability, and metabolic pathways.
- Molecular dynamics (MD) simulations : To study membrane penetration and target binding stability .
Q. How can structural derivatives be designed to enhance bioactivity?
- SAR studies : Systematically modifying substituents (e.g., replacing phenyl with fluorophenyl) and testing activity .
- Fragment-based drug design : Using crystallographic data to guide substitutions .
- Click chemistry : Introducing triazole or thiazole variants via Huisgen cycloaddition .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80°C (reflux) | Minimizes side reactions | |
| Solvent | DMF or toluene | Enhances cyclization efficiency | |
| Catalyst | Triethylamine | Accelerates coupling steps | |
| Purification | DMF:EtOH (1:1) recrystallization | Improves crystallinity |
Q. Table 2: Recommended Assays for Biological Evaluation
| Assay Type | Target/Model | Key Metrics | Reference |
|---|---|---|---|
| Enzyme Inhibition | 14-α-demethylase (3LD6) | IC, docking score | |
| Cytotoxicity | HeLa or MCF-7 cell lines | GI via MTT assay | |
| Pharmacokinetics | Liver microsomes | Metabolic half-life () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
